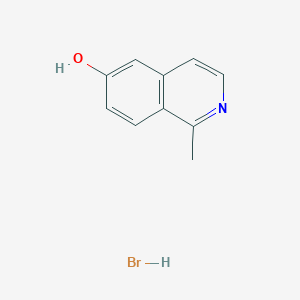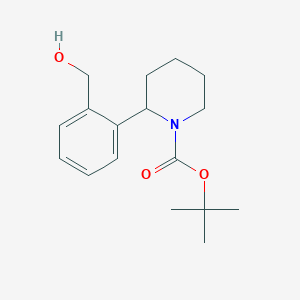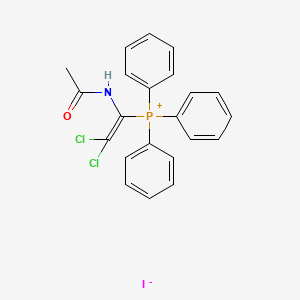
(1-Acetamido-2,2-dichloroethenyl)(triphenyl)phosphanium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Acetamido-2,2-dichlorovinyl)triphenylphosphoniumiodide is a chemical compound with the molecular formula C22H19Cl2INOP. It features a phosphonium cation with a triphenylphosphonium group and an iodide anion, along with an acetamido and dichlorovinyl group. This compound is known for its unique properties and reactivity, making it valuable in various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Acetamido-2,2-dichlorovinyl)triphenylphosphoniumiodide typically involves the reaction of triphenylphosphine with 1-acetamido-2,2-dichlorovinyl chloride in the presence of an iodide source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is typically conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of (1-Acetamido-2,2-dichlorovinyl)triphenylphosphoniumiodide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
(1-Acetamido-2,2-dichlorovinyl)triphenylphosphoniumiodide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dichlorovinyl group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in the reactions of (1-Acetamido-2,2-dichlorovinyl)triphenylphosphoniumiodide include nucleophiles such as amines and thiols for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The reaction conditions vary depending on the desired transformation but often involve mild to moderate temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from the reactions of (1-Acetamido-2,2-dichlorovinyl)triphenylphosphoniumiodide depend on the specific reaction conditions. For example, nucleophilic substitution reactions can yield products with different functional groups replacing the dichlorovinyl group, while oxidation reactions can lead to the formation of oxidized derivatives .
Aplicaciones Científicas De Investigación
(1-Acetamido-2,2-dichlorovinyl)triphenylphosphoniumiodide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for facilitating efficient and selective transformations.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of (1-Acetamido-2,2-dichlorovinyl)triphenylphosphoniumiodide involves its interaction with specific molecular targets and pathways. The compound can act as a phase-transfer catalyst, facilitating the transfer of reactants between aqueous and organic phases. This property enhances the efficiency of various chemical reactions. Additionally, the compound’s unique structure allows it to interact with biological molecules, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- (1-Acetamido-2,2-dichloroethenyl)triphenylphosphanium chloride
- (1-Acetamido-2,2-dichloroethenyl)triphenylphosphanium bromide
Uniqueness
(1-Acetamido-2,2-dichlorovinyl)triphenylphosphoniumiodide stands out due to its iodide anion, which imparts unique reactivity and properties compared to its chloride and bromide counterparts. The presence of the iodide anion can influence the compound’s solubility, reactivity, and interactions with other molecules, making it a valuable compound for specific applications .
Propiedades
Número CAS |
55630-04-1 |
|---|---|
Fórmula molecular |
C22H19Cl2INOP |
Peso molecular |
542.2 g/mol |
Nombre IUPAC |
(1-acetamido-2,2-dichloroethenyl)-triphenylphosphanium;iodide |
InChI |
InChI=1S/C22H18Cl2NOP.HI/c1-17(26)25-22(21(23)24)27(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-16H,1H3;1H |
Clave InChI |
PJZRSNUCJQONMR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(=C(Cl)Cl)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



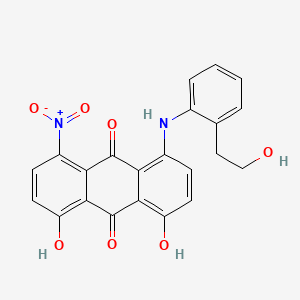


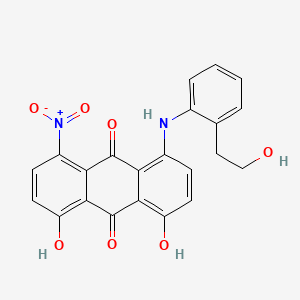
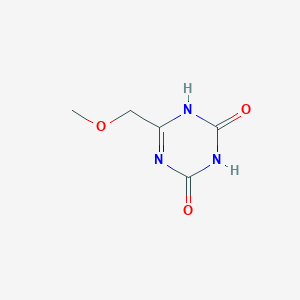

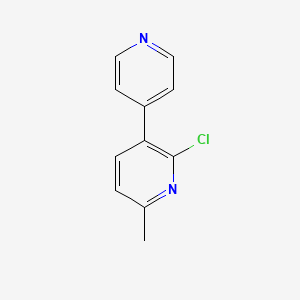
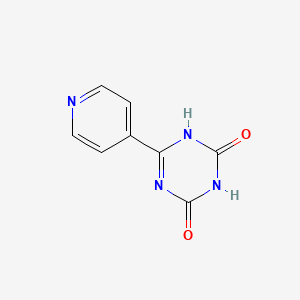

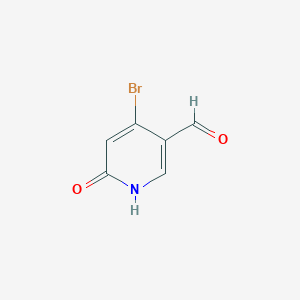
![7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13141017.png)
